molecular formula C18H12N2O4 B1581124 4,4''-Dinitro-p-terphenyl CAS No. 3282-11-9

4,4''-Dinitro-p-terphenyl

Cat. No. B1581124
CAS RN: 3282-11-9
M. Wt: 320.3 g/mol
InChI Key: MHOAYDHUNGLDTB-UHFFFAOYSA-N
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Description

“4,4’'-Dinitro-p-terphenyl” is a type of aromatic compound . It is a derivative of p-terphenyls, which are aromatic compounds consisting of a central benzene ring substituted with two phenyl groups . The central ring of p-terphenyls is usually modified into more oxidized forms, e.g., para quinone and phenols .


Synthesis Analysis

Terphenyls, the class of aromatic compounds to which “4,4’'-Dinitro-p-terphenyl” belongs, are mainly produced by fungi and a small number of Actinomycetes . Chemical research on p-terphenyls could be traced back to 1877 . Since then, over 230 p-terphenyls have been isolated and the number is still increasing .


Molecular Structure Analysis

“4,4’'-Dinitro-p-terphenyl” has a molecular formula of C18H12N2O4 . It is a type of p-terphenyl, which usually possess an aromatic or a para quinone function in the central ring modified by different oxygen functions .


Physical And Chemical Properties Analysis

“4,4’'-Dinitro-p-terphenyl” has a molecular weight of 320.299 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 534.4±30.0 °C at 760 mmHg, and a flash point of 260.2±17.4 °C .

Scientific Research Applications

1. Vibrational Spectra and Molecular Interactions

4,4''-Dinitro-p-terphenyl has been studied for its unique molecular interactions and geometries in weak crystalline complexes. Raman spectroscopy revealed that the phonon spectra of 4,4''-Dinitro-p-terphenyl complexes are influenced by isotopic substitution and exhibit unusual geometrical characteristics. These complexes are stabilized primarily by van der Waals interactions, and the molecule remains centrosymmetric even at low temperatures (Bolton & Prasad, 1978).

2. Polymer Synthesis

4,4''-Dinitro-p-terphenyl is used in the synthesis of rigid-rod polyamide, polyimides, and polyazomethine, which are characterized by their solubility in polar aprotic solvents and high thermal stability. These polymers have applications in materials science due to their outstanding solubility and stable physical properties (Spiliopoulos & Mikroyannidis, 1996).

3. Molecular Electronic Device Candidates

4,4''-Dinitro-p-terphenyl derivatives have been synthesized as potential molecular electronic devices. These molecules, with their high rotational barrier between aromatic rings, are rationally designed for improved electronic properties, making them suitable candidates for use in nanopore and planar testbed structures (Maya & Tour, 2004).

Safety And Hazards

“4,4’'-Dinitro-p-terphenyl” can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

properties

IUPAC Name

1,4-bis(4-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c21-19(22)17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(12-8-16)20(23)24/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOAYDHUNGLDTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40186493
Record name p-Terphenyl, 4,4''-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4''-Dinitro-p-terphenyl

CAS RN

3282-11-9
Record name p-Terphenyl, 4,4''-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003282119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3282-11-9
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516219
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Terphenyl, 4,4''-dinitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40186493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
H France, IM Heilbron, DH Hey - Journal of the Chemical Society …, 1938 - pubs.rsc.org
… between dinitrosodiacetyl- 1 : 4-phenylenediamine (5 g.) and nitrobenzene, carried out in the usual manner at 25", was purified by distillation in a high vacuum, 4 : 4"-dinitro-pterphenyl …
Number of citations: 31 pubs.rsc.org
J Wang, HS Freeman, LD Claxton - Coloration Technology, 2007 - Wiley Online Library
4,4′‐Diamino‐p‐terphenyl and 4,4′‐diamino‐p‐quaterphenyl were synthesised from readily available chemical intermediates. These compounds, along with 1,4‐diaminophenylene …
Number of citations: 6 onlinelibrary.wiley.com
GW Gray, D Lewis - Journal of the Chemical Society (Resumed), 1961 - pubs.rsc.org
Preparations and, where necessary, proofs of structure are described for five new dinitro-and three new trinitro-fi-terphenyls-2, 2’-, 2, 3’-, 2, 2”-, 2, 4”-, and 4, 2’-dinitro-fi-terphenylJ and 2, …
Number of citations: 0 pubs.rsc.org
P Culling, GW Gray, D Lewis - Journal of the Chemical Society …, 1960 - pubs.rsc.org
The nitration of p-terphenyl in glacial acetic acid with fuming nitric acid has been studied, and reproducible reaction conditions are given for the preparation of 4-nitro-, 4, 4”-dinitro-, and …
Number of citations: 10 pubs.rsc.org
P Culling, GW Gray, D Lewis - Journal of the Chemical Society …, 1960 - pubs.rsc.org
2700 CuLling, Gray, and Lewis: Mesomoyehism and $-azoxyanisole, and Pn-propoxybenzoic acid (dimeric). With the elongated molecule of biphenyl, only one suitable substituent in …
Number of citations: 20 pubs.rsc.org
JP Telo, MFNN Carvalho - Journal of Photochemistry and Photobiology A …, 2019 - Elsevier
Cyclic voltammetry, UV/Vis/NIR spectroscopy, EPR spectroscopy and theoretical calculations were used to study the mixed valence radical anions of 4,4″-dinitro-p-therphenyl (2), of 3,6…
Number of citations: 2 www.sciencedirect.com
E SAWICKI, FE Ray - The Journal of Organic Chemistry, 1954 - ACS Publications
[Contribution from Florida] ABSORPTION SPECTRA OF SOME POLYPHENYL SEQUENCES1 of these important compounds. the 3-nitro derivativ Page 1 [Contribution from the Cancer …
Number of citations: 14 pubs.acs.org
ZB Li, M Ueda - … of Polymer Science: Polymer Chemistry Edition, 1984 - Wiley Online Library
Novel polyamides that contained p‐terphenyl units were prepared with inherent viscosities in the range of 0.4–1.7 dL/g by the polycondensation of 4,4″‐dichloroformyl‐p‐terphenyl …
Number of citations: 15 onlinelibrary.wiley.com
MC Davis - Synthetic communications, 2006 - Taylor & Francis
The synthesis of 4,4″‐dinitro‐p‐terphenyl is accomplished by double Suzuki cross‐coupling. The product was reduced catalytically to give 4,4″‐diamino‐p‐terphenyl in 75% overall …
Number of citations: 1 www.tandfonline.com
M Matrka - Collection of Czechoslovak Chemical …, 1961 - cccc.uochb.cas.cz
N, N, N", N"-Tetramethyl-4, 4"-diamino-p-terphenyl, bereitet durch Methylierung von 4, 4"-Diamino-p-terphenyl mit Trimethylphosphat, wurde in mineralsaurer Lasung mit verschiedenen …
Number of citations: 2 cccc.uochb.cas.cz

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